molecular formula C18H19N5O2S B2711877 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone CAS No. 1105200-70-1

2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone

Cat. No.: B2711877
CAS No.: 1105200-70-1
M. Wt: 369.44
InChI Key: PTSVBFYSKYAJDZ-UHFFFAOYSA-N
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Description

2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone is a chemical compound with the molecular formula C19H21N5O2S and a molecular weight of 383.5 g/mol. Its structure features a pyrazolo[3,4-d]pyridazine core, a privileged scaffold in medicinal chemistry, linked via a thioether bridge to a morpholino ethanone group. The integrated pyridazine ring within the core structure is of significant research interest due to its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are valuable in molecular recognition and drug discovery efforts . This compound is related to a class of heterocyclic building blocks that are frequently investigated for their potential to interact with biological targets, such as protein kinases . Research Applications: This product is designed for use in chemical biology and drug discovery research. It serves as a key intermediate for the synthesis of more complex molecules and is a candidate for building libraries for high-throughput screening. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of inhibitors for enzyme targets like tyrosine kinases, given the known activity of analogous pyrazolo[3,4-d]pyrimidine and pyridazine-based structures . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct risk assessments and implement appropriate safety protocols before handling.

Properties

IUPAC Name

2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-13-15-11-19-23(14-5-3-2-4-6-14)17(15)18(21-20-13)26-12-16(24)22-7-9-25-10-8-22/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSVBFYSKYAJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

  • IUPAC Name : 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone
  • Molecular Formula : C15H18N4OS
  • CAS Number : [Pending]

The synthesis of this compound typically involves the reaction of 4-methyl-1-phenylpyrazolo[3,4-d]pyridazine with a morpholino group, which is then functionalized with a thioether linkage. The synthetic route may involve several steps including condensation reactions and purification processes to yield the final product with high purity.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazolo[3,4-d]pyridazine scaffold exhibit significant anticancer activity. For instance, derivatives similar to the target compound have been evaluated against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). These studies revealed that certain derivatives showed potent cytotoxic effects, with IC50 values ranging from 0.3 to 24 µM against key cancer targets like EGFR and VGFR2 .

In particular, compounds derived from the pyrazolo[3,4-d]pyridazine structure have been noted for their ability to induce apoptosis in cancer cells, inhibit cell migration, and disrupt cell cycle progression. Molecular docking studies suggest that these compounds interact effectively with target proteins, mimicking the action of established tyrosine kinase inhibitors (TKIs) used in cancer therapy .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Pyrazole derivatives are known for their broad-spectrum antimicrobial activities. In vitro studies have shown that similar pyrazolo compounds exhibit activity against various pathogens including bacteria and fungi. For instance, some derivatives were tested against Pseudomonas aeruginosa and Candida albicans, demonstrating moderate to good inhibitory effects at concentrations around 31.25 µg/mL .

Case Study 1: Anticancer Efficacy

A study published in October 2023 evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. Among these, a specific derivative demonstrated remarkable potency against MCF-7 cells, leading to significant tumor growth inhibition in xenograft models. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways and suppression of anti-apoptotic proteins .

Case Study 2: Antimicrobial Screening

Another research effort focused on synthesizing thiazole-pyrazole hybrids for antimicrobial activity. The study found that certain compounds exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL for some derivatives. This underscores the potential of pyrazole-based compounds in developing new antimicrobial agents .

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC (µM/µg/mL) Mechanism of Action
AnticancerMCF-70.3 - 24Induction of apoptosis
AntimicrobialPseudomonas aeruginosa31.25Disruption of cell wall synthesis
AntimicrobialCandida albicans62.5Inhibition of ergosterol biosynthesis

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone have shown promising results in inhibiting cell proliferation in lung and breast cancer models. The IC50 values for these compounds often fall within the nanomolar range, suggesting strong anticancer potential .

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Antimicrobial Activity

The antimicrobial properties of related pyrazolo compounds have also been explored. Studies reveal that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways .

Study on Anticancer Efficacy

In a comprehensive study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of several pyrazolo derivatives, including those similar to 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone . The findings demonstrated that these compounds not only inhibited tumor growth but also induced apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Screening

Another significant study focused on the antimicrobial activity of thioether-substituted pyrazolo compounds. The results indicated that certain derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The researchers employed standard methods such as agar diffusion assays to evaluate the effectiveness of these compounds compared to conventional antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Pyridazine/Pyrimidine Cores

Compound 118b (from ):

  • Structure: 2-((1-(2-Chloro-2-phenylethyl)-4-(phenethylamino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide.
  • Key Differences: Substituents: Chloro-phenylethyl and phenethylamino groups at positions 1 and 4 (vs. methyl and phenyl in the target compound). Core: Pyrazolo-pyrimidine (vs. pyrazolo-pyridazine). Molecular Weight (MW): 628.19 (vs. ~424.5 for the target compound, estimated by formula).
  • Synthesis : Purified via column chromatography (Florisil®) with Et₂O/PE crystallization, yielding 51% .
  • Significance: The thioether linkage and morpholino group are retained, suggesting shared synthetic strategies. Higher MW in 118b may reduce bioavailability compared to the target compound.

Table 1 : Comparison of Pyrazolo-Based Analogues

Property Target Compound Compound 118b
Core Structure Pyrazolo[3,4-d]pyridazine Pyrazolo[3,4-d]pyrimidine
Key Substituents 4-Methyl, 1-phenyl 1-(Chloro-phenylethyl), 4-phenethylamino
Molecular Weight ~424.5 (estimated) 628.19
Synthesis Yield Not Available (NA) 51%
Melting Point NA 128–132°C

Morpholino-Containing Derivatives

2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone (from ):

  • Structure : Features an imidazo[2,1-b]thiazole core instead of pyrazolo-pyridazine.
  • Key Similarities: Morpholinoethanone group. Thioether linkage (absent here, but common in other analogs).
  • Structural Analysis : Solved via EXPO software (Rietveld refinement: Rp = 1.625, Rwp = 2.11) .
  • Significance: The morpholino group’s role in improving solubility is consistent across derivatives, but the heterocyclic core dictates target specificity.

Table 2: Morpholino Derivatives Comparison

Property Target Compound Imidazothiazole Derivative
Core Structure Pyrazolo-pyridazine Imidazothiazole
Functional Groups Thioether, morpholino Morpholino
Refinement Method Likely SHELX Rietveld (EXPO)
Crystallization NA Et₂O/PE (common in analogs)

Thioether-Linked Compounds

2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acid (from ):

  • Structure : Triazole core with dimethoxyphenyl and thioacetic acid groups.
  • Key Differences: Core: 1,2,4-Triazole (vs. pyrazolo-pyridazine). Functional Groups: Carboxylic acid (vs. morpholinoethanone).
  • Synthesis : Esterification of thioacetic acids to produce derivatives; toxicity predicted via GUSAR .
  • Significance : Thioether linkages are synthetically versatile but may introduce varying electronic effects depending on the core.

Table 3 : Thioether-Linked Compounds

Property Target Compound Triazole-Thioacetic Acid
Core Structure Pyrazolo-pyridazine 1,2,4-Triazole
Functional Groups Morpholinoethanone Carboxylic acid/ester
Toxicity Prediction NA GUSAR-predicted LD₅₀ values
Analytical Methods Likely NMR/IR (analogs) NMR, IR, TLC

Notes

  • Structural Insights: The pyrazolo-pyridazine core’s planar structure may enhance π-π stacking in biological targets compared to non-aromatic analogs.
  • Synthetic Challenges : Column chromatography (Florisil®) and crystallization (Et₂O/PE) are common in purifying such compounds .
  • Data Gaps : Direct biological or toxicity data for the target compound are unavailable; predictions rely on analogs (e.g., GUSAR for triazoles ).

Q & A

Q. Optimization Strategies :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol minimizes side reactions.
  • Temperature control : Reflux conditions (~80°C) balance reaction rate and decomposition risks.
  • Catalysts : Piperidine or triethylamine can accelerate condensation steps .

Advanced: How can crystallographic software (e.g., SHELX) resolve structural ambiguities in pyrazolo-pyridazine derivatives, and what challenges arise during refinement?

Methodological Answer :
SHELX Applications :

  • Structure solution : Use SHELXD for dual-space recycling to locate heavy atoms in the unit cell.
  • Refinement : SHELXL refines anisotropic displacement parameters and handles twinning or disorder in the morpholino or pyridazine moieties .

Q. Challenges :

  • Disorder in substituents : The morpholino group’s flexibility may require constrained refinement or split-site modeling.
  • Data quality : High-resolution (<1.0 Å) data is critical for resolving sulfur atoms in the thioether bond.

Q. Example Workflow :

Collect high-resolution X-ray data (e.g., synchrotron source).

Use SHELXC/D/E for experimental phasing if heavy atoms are present.

Refine with SHELXL , applying restraints to flexible groups .

Basic: Which spectroscopic techniques are pivotal for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer :
Key Techniques :

  • FT-IR : Confirm thioether (C-S stretch ~650–750 cm⁻¹) and carbonyl (C=O ~1680–1720 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Look for pyrazole-proton signals at δ 7.5–8.5 ppm and morpholino protons at δ 3.5–4.0 ppm.
    • ¹³C NMR : Carbonyl carbons appear at δ 165–175 ppm .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. Resolution Strategies :

MD Simulations : Perform molecular dynamics (≥100 ns) to assess binding stability under physiological conditions.

SAR Analysis : Systematically vary substituents (e.g., methyl, phenyl) to correlate structural changes with activity .

Experimental Validation :

  • Dose-response assays : Confirm IC₅₀ values across multiple cell lines.
  • Off-target screening : Use kinase panels to rule out non-specific interactions.

Basic: What purification techniques are recommended post-synthesis, and how does solvent selection impact yield?

Methodological Answer :
Purification Methods :

  • Recrystallization : Use DMF/EtOH (1:1) to remove unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for polar impurities .

Q. Solvent Impact :

  • Ethanol : High yields but may co-crystallize side products.
  • DMF : Improves solubility of aromatic intermediates but requires thorough removal to avoid contamination.

Advanced: What role do substituents (e.g., methyl, morpholino) play in modulating the compound’s electronic and steric properties?

Methodological Answer :
Substituent Effects :

  • Methyl group (C4) : Enhances lipophilicity and metabolic stability.
  • Morpholino : Increases solubility via hydrogen bonding and influences π-stacking in crystal lattices .

Q. Computational Insights :

  • DFT Calculations : The electron-withdrawing thioether group reduces HOMO-LUMO gaps, enhancing reactivity.
  • Docking Studies : Morpholino’s oxygen atoms participate in key hydrogen bonds with target proteins .

Q. Experimental Validation :

  • Compare analogs (e.g., replacing morpholino with piperidine) via XRD and solubility assays .

Basic: How can researchers ensure reproducibility in biological assays for this compound?

Methodological Answer :
Best Practices :

  • Standardized protocols : Use fixed DMSO concentrations (<0.1%) to avoid solvent toxicity.
  • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays).
  • Triplicate runs : Minimize inter-assay variability .

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